Sodium 4-hydroxynaphthalene-2-sulphonate
Overview
Description
Synthesis Analysis
The synthesis of sodium 4-hydroxynaphthalene-2-sulphonate involves several steps, starting from basic naphthalene derivatives. One method includes the reaction of 1-amino-2-naphthol-4-sulphonic acid with alkyl bromides in a sodium ethoxide solution to produce a series of sodium sulphonates with varying alkyl chain lengths (Azzam, Negm, & Gad, 2004). Another approach is the sulphonation of 1-amino-2-hydroxynaphthalene-3-carboxylic acid followed by the elimination of the amino group to yield the desired sulphonate compound (Cross, 2008).
Molecular Structure Analysis
The molecular structure of sodium 4-hydroxynaphthalene-2-sulphonate is characterized by the presence of a hydroxynaphthalene ring and a sulphonate group. The exact positioning of these functional groups within the naphthalene ring system plays a crucial role in the compound's reactivity and solubility properties. Studies involving similar compounds have shown that the structure influences critical micelle concentration, surface tension, and solubilisation properties, suggesting a significant impact of the molecular structure on the compound's behavior in solutions (Azzam, Negm, & Gad, 2004).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of sodium 4-hydroxynaphthalene-2-sulphonate, such as solubility, critical micelle concentration, and surface activity, are crucial for its application in various fields, including surfactants and dye synthesis. The compound's ability to lower surface tension and form micelles in solution highlights its potential as a surfactant. The relation between the hydrophobic chain length of the synthesized sulphonates and their solubilisation efficiency underscores the importance of the compound's structure in determining its physical properties (Azzam, Negm, & Gad, 2004).
Scientific Research Applications
Surface and Solubilization Activities
Surface and Solubilisation Activities of 1-Amino-2-alkyloxynaphthalene-4-sodium Sulphonates
This study prepared a series of 1-amino-2-alkyloxynaphthalene-4-sodium sulphonates and investigated their surface tensions, interfacial tensions, emulsifying efficiencies, and other properties like critical micelle concentration and solubilisation rate. The findings highlighted the influence of surfactant structure, particularly the hydrophilic/lipophilic balance, on solubilisation (Azzam et al., 2004).
Chemical Synthesis
Corrosion Inhibition and Material Science
Evaluation of Corrosion Inhibition of Mild Steel
The study evaluated the corrosion inhibition properties of 4-amino-3-hydroxynaphthalene-1-sulphonic acid on mild steel in acidic conditions, using electrochemical techniques and examining the adsorption behaviour and surface morphology of the steel (Yıldız et al., 2014).
Polymer and Surfactant Research
Research Progress of Waterborne Polyurethane Based on Sulphonate
This paper discussed the utilization of sulphonates in synthesizing waterborne polyurethane, detailing the properties of small molecule hydroxy sulphonate and its applications in production, emphasizing the significance of further research in this domain (Sun Dong-cheng, 2008).
Electrochemical Applications
Microstructure and Crystallographic Characteristics of Nanocrystalline Copper
Investigated the electrodeposition of copper from eco-friendly acetate-based electrolytes, focusing on the impact of additives like 4-amino-3-hydroxynaphthalene 1-suphonic acid on the surface morphology and crystallographic characteristics of deposited copper films (Seakr, 2017).
Sensing Applications
Highly Selective Fluorescent Sensing for CN- in Water
Demonstrated the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescently sensing CN(-) in water, leveraging the mechanism of supramolecular self-assembly, and developed convenient and efficient test kits based on this principle (Shi et al., 2013).
Safety And Hazards
Future Directions
Sodium 4-hydroxynaphthalene-2-sulphonate is a versatile chemical compound with diverse applications ranging from organic synthesis to analytical chemistry. Its future directions could involve further exploration of its synthetic utility for the construction of diverse bioactive heterocyclic scaffold .
properties
IUPAC Name |
sodium;4-hydroxynaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINOGGDSBSTVTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161026 | |
Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxynaphthalene-2-sulphonate | |
CAS RN |
13935-00-7 | |
Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-hydroxynaphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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